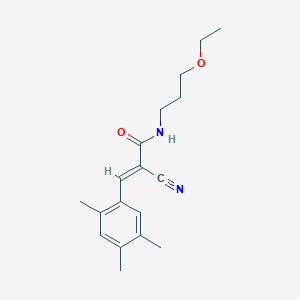

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide" is a member of the acrylamide family, characterized by the presence of a cyano group and an ethoxypropyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves one-pot reactions, as seen in the synthesis of derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . These reactions typically use basic catalysts like potassium hydroxide and involve intermediates such as acetamides and isothiocyanates. Although the exact synthesis route for "(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide" is not provided, it is likely that a similar one-pot strategy could be employed, with adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of acrylamides can be confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These methods provide detailed information about the stereochemistry and the arrangement of atoms within the molecule. For instance, the crystal packing of related compounds can involve nonhydrogen bonding interactions like N≡π and O≡π interactions, as well as hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions of acrylamides can vary depending on the substituents attached to the core structure. The papers provided do not detail specific reactions for the compound , but they do suggest that the presence of the cyano group and other substituents can influence the reactivity. For example, the N-H group in a related compound forms a bifurcated hydrogen bond with acceptors C=O and C≡N, indicating potential sites for chemical interactions .

Physical and Chemical Properties Analysis

The physical properties such as lattice constants and bond distances can be determined through structural analysis, as demonstrated for a related compound . The chemical properties, including reactivity and stability, can be inferred from the molecular structure and the nature of the substituents. For example, the presence of a cyano group and an ethoxy substituent could affect the polarity and solubility of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

One application of this compound is in chemical synthesis. For instance, enamide compounds were involved in a stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating the use of enamides in complex chemical transformations (Ishibashi et al., 1999). Furthermore, the synthesis and characterization of new acrylamide derivatives, including variations of enamides, were studied for applications as corrosion inhibitors in nitric acid solutions for copper, highlighting their utility in materials science and corrosion prevention (Abu-Rayyan et al., 2022).

Optical and Fluorescent Properties

Acrylamide derivatives, closely related to the compound , have been studied for their optical properties. For example, the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives were investigated, revealing their potential use in materials science for creating substances with variable optical properties depending on physical manipulation (Song et al., 2015).

Materials Science and Catalysis

Enamides and their derivatives also find applications in materials science and catalysis. The study of N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates provides insights into the molecular interactions critical in materials science and drug design (Zhang et al., 2011). Additionally, amino-grafted metallosilicate MCM-41 materials were explored as basic catalysts, where enamides could potentially play a role in the synthesis of such catalysts (Blasco-Jiménez et al., 2010).

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-5-22-8-6-7-20-18(21)17(12-19)11-16-10-14(3)13(2)9-15(16)4/h9-11H,5-8H2,1-4H3,(H,20,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKYWYNDVMNBSD-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=CC1=C(C=C(C(=C1)C)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCCNC(=O)/C(=C/C1=C(C=C(C(=C1)C)C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)

![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)